molecular formula C11H10ClNS2 B13286604 4-(5-Chlorothiophen-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

4-(5-Chlorothiophen-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Cat. No.: B13286604
M. Wt: 255.8 g/mol
InChI Key: MWIDTLILYFBNHC-UHFFFAOYSA-N
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Description

4-(5-Chlorothiophen-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines a chlorothiophene moiety with a tetrahydrothienopyridine framework, making it a valuable candidate for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chlorothiophen-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine typically involves multi-step reactions. One common method includes the condensation of 2-bromo-1-(5-chlorothiophen-2-yl)ethan-1-one with thiourea, followed by cyclization to form the desired thienopyridine structure . The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalytic systems can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

4-(5-Chlorothiophen-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, aryl halides

Major Products

Mechanism of Action

The mechanism of action of 4-(5-Chlorothiophen-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Chlorothiophen-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine stands out due to its unique combination of a chlorothiophene moiety with a tetrahydrothienopyridine framework.

Properties

Molecular Formula

C11H10ClNS2

Molecular Weight

255.8 g/mol

IUPAC Name

4-(5-chlorothiophen-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

InChI

InChI=1S/C11H10ClNS2/c12-10-2-1-9(15-10)11-7-4-6-14-8(7)3-5-13-11/h1-2,4,6,11,13H,3,5H2

InChI Key

MWIDTLILYFBNHC-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=C1SC=C2)C3=CC=C(S3)Cl

Origin of Product

United States

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